molecular formula C7H7F2N B1590717 2,4-Difluoro-3-methylaniline CAS No. 76350-70-4

2,4-Difluoro-3-methylaniline

Cat. No.: B1590717
CAS No.: 76350-70-4
M. Wt: 143.13 g/mol
InChI Key: GEMLIOXWQRDDOA-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methylaniline is an organic compound with the molecular formula C7H7F2N It is a derivative of aniline, where two fluorine atoms are substituted at the 2 and 4 positions, and a methyl group is substituted at the 3 position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-methylaniline can be achieved through several methods. One common approach involves the nitration of 2,4-difluorotoluene followed by reduction to yield the desired aniline derivative. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups present on the benzene ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while halogenation can produce various halogenated compounds.

Scientific Research Applications

2,4-Difluoro-3-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,4-Difluoro-3-methylaniline exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: Similar structure but lacks the methyl group at the 3 position.

    3,5-Difluoroaniline: Fluorine atoms are substituted at the 3 and 5 positions instead of 2 and 4.

    2,4-Dimethylaniline: Contains methyl groups at the 2 and 4 positions instead of fluorine atoms.

Uniqueness

2,4-Difluoro-3-methylaniline is unique due to the specific arrangement of fluorine and methyl substituents on the benzene ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,4-difluoro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMLIOXWQRDDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510110
Record name 2,4-Difluoro-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76350-70-4
Record name 2,4-Difluoro-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To acetic acid (1.2 l) are added 5% Pd-C (24 g) and 2,6-difluoro-3-nitrotoluene (238.7 g) and the mixture is subjected to catalytic reduction at room temperature under 4.5 atoms. The 5% Pd-C is filtered off and the acetic acid is distilled off under reduced pressure. The residue is poured into ice-water, neutralized, extracted with dichloromethane, and the extract is washed with water and dried. The solvent is distilled off under reduced pressure and the residue is distilled under reduced pressure to give 2,4-difluoro-3-methylaniline (138 g), colorless oils, b.p.: 75° C./11 mmHg.
Quantity
238.7 g
Type
reactant
Reaction Step One
Name
Quantity
24 g
Type
catalyst
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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